Einecs 300-110-1
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 compounds marketed in the EU between 1971 and 1981. EINECS 300-110-1 is a legacy identifier for a chemical substance within this inventory. Compounds within EINECS are often categorized based on functional groups, toxicity profiles, or industrial uses, enabling comparative analyses via read-across methodologies .
This compound is presumed to belong to a class of surfactants or quaternary ammonium compounds (QACs), given the prevalence of such substances in commercial inventories (e.g., EINECS 91081-09-3 and 92129-34-5 are QACs with perfluorinated chains) . These compounds are widely used in industrial processes, coatings, and firefighting foams due to their stability and surface-active properties.
Properties
CAS No. |
93920-25-3 |
|---|---|
Molecular Formula |
C24H51N3O2 |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
16-methylheptadecanoic acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C18H36O2.C6H15N3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;7-1-4-9-5-2-8-3-6-9/h17H,3-16H2,1-2H3,(H,19,20);8H,1-7H2 |
InChI Key |
FOEIOJMCPIZFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C1CN(CCN1)CCN |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 300-110-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Einecs 300-110-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving cellular processes or biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of other chemicals, materials, or products.
Mechanism of Action
The mechanism of action of Einecs 300-110-1 involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity The exact molecular targets and pathways involved depend on the specific context in which the compound is used
Comparison with Similar Compounds
Research Findings and Implications
- Regulatory Status : this compound is likely subject to REACH regulations, requiring safety assessments for continued use. Compounds with perfluorinated chains face increasing restrictions due to persistence concerns .
- Synthetic Routes : QACs are typically synthesized via alkylation of tertiary amines, with purity standards requiring ≥98% for industrial use .
Q & A
Basic Research Questions
Q. How to formulate a research question for studying Einecs 300-110-1 that aligns with existing literature gaps?
- Methodological Answer : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison/Control, Outcome) to structure testable questions. For example:
- Population: Target system (e.g., enzymatic reactions, environmental matrices).
- Exposure: Concentration ranges or reaction conditions of this compound.
- Comparison: Baseline or control systems without the compound.
- Outcome: Measurable physicochemical or biological effects.
- Conduct a systematic literature review to identify gaps, focusing on databases like PubMed or SciFinder, and prioritize hypotheses that address reproducibility challenges or mechanistic uncertainties .
Q. What are the key considerations in designing a reproducible experimental protocol for synthesizing this compound?
- Methodological Answer :
- Documentation : Provide step-by-step synthesis protocols, including reagent purity, equipment specifications (e.g., model numbers), and environmental controls (temperature, humidity).
- Controls : Include negative controls (solvent-only) and positive controls (known analogs) to validate results.
- Replication : Perform triplicate experiments with statistical validation (e.g., standard deviation, ANOVA).
- Example Table :
| Parameter | Specification |
|---|---|
| Reagent Purity | ≥99% (HPLC-grade) |
| Reaction Time | 24h (±0.5h) at 25°C |
| Analytical Method | NMR (400 MHz), LC-MS (ESI+) |
- Reference protocols from peer-reviewed journals to ensure alignment with established methodologies .
Q. How to select appropriate analytical techniques for characterizing the physicochemical properties of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV/Vis detection and internal standards.
- Structural Confirmation : Combine NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS).
- Stability Testing : Employ accelerated stability studies under varying pH and temperature conditions.
- Data Validation : Cross-reference results with published spectral libraries or synthetic standards.
- Ensure instrument calibration and include raw data in supplementary materials for peer review .
Advanced Research Questions
Q. How to integrate multivariate statistical analysis to resolve contradictions in spectroscopic data of this compound?
- Methodological Answer :
- Data Preprocessing : Normalize spectra (e.g., total area normalization) and apply noise-reduction algorithms.
- Multivariate Methods : Use PCA (Principal Component Analysis) to identify outlier datasets or PLS-DA (Partial Least Squares Discriminant Analysis) to classify spectral patterns.
- Contradiction Resolution : Compare loading plots to isolate variables (e.g., solvent effects, instrumental drift) causing discrepancies.
- Example Workflow :
Collect spectra under controlled conditions.
Preprocess data using software like MATLAB or Python.
Apply PCA to detect clusters/outliers.
Validate findings with bootstrapping or cross-validation.
- Document statistical parameters (e.g., R², Q²) and cite computational tools in the methods section .
Q. What methodologies are effective in determining the reaction kinetics and mechanisms involving this compound under varying conditions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectrophotometry or microcalorimetry to monitor real-time reactions.
- Mechanistic Probes : Incorporate isotopic labeling (e.g., deuterium) or scavenger experiments to identify intermediates.
- Data Modeling : Fit kinetic data to rate equations (e.g., pseudo-first-order) using software like KinTek Explorer.
- Example Table :
| Condition | Rate Constant (k, s⁻¹) | R² Value |
|---|---|---|
| pH 7.0, 25°C | 0.045 ± 0.003 | 0.98 |
| pH 5.0, 40°C | 0.112 ± 0.008 | 0.95 |
- Discuss deviations from Arrhenius behavior and compare with theoretical predictions .
Q. How can multi-omics approaches be applied to study the interactions of this compound in complex biological systems?
- Methodological Answer :
- Experimental Design :
- Transcriptomics : RNA-seq to identify gene expression changes.
- Proteomics : LC-MS/MS to quantify protein abundance shifts.
- Metabolomics : NMR or GC-MS to profile metabolite fluctuations.
- Data Integration : Use pathway analysis tools (e.g., KEGG, Reactome) to map cross-omics interactions.
- Validation : Apply CRISPR/Cas9 knockouts or siRNA silencing to confirm target pathways.
- Example Workflow :
Expose model organisms to this compound.
Extract RNA, proteins, and metabolites.
Perform multi-omics profiling.
Integrate datasets using bioinformatics platforms.
- Address batch effects and normalization challenges in multi-omics studies .
Guidelines for Data Presentation and Reproducibility
- Data Tables : Include raw and processed data in supplementary materials, with clear column headers and units .
- Statistical Reporting : Provide p-values, confidence intervals, and effect sizes for all analyses .
- Ethical Compliance : Disclose funding sources, conflicts of interest, and IRB approvals (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
